molecular formula C18H16Cl3N3O4S B5547763 4-[[2,2,2-Trichloro-1-[(3-methoxybenzoyl)amino]ethyl]carbamothioylamino]benzoic acid

4-[[2,2,2-Trichloro-1-[(3-methoxybenzoyl)amino]ethyl]carbamothioylamino]benzoic acid

Cat. No.: B5547763
M. Wt: 476.8 g/mol
InChI Key: YQBGGQRNOSEUMR-UHFFFAOYSA-N
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Description

4-[[2,2,2-Trichloro-1-[(3-methoxybenzoyl)amino]ethyl]carbamothioylamino]benzoic acid is a complex organic compound characterized by its unique structure, which includes a trichloromethyl group, a methoxybenzoyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2,2,2-Trichloro-1-[(3-methoxybenzoyl)amino]ethyl]carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Trichloromethyl Intermediate: This step involves the reaction of a suitable precursor with trichloromethyl reagents under controlled conditions to form the trichloromethyl intermediate.

    Introduction of the Methoxybenzoyl Group: The intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base to introduce the methoxybenzoyl group.

    Formation of the Carbamothioylamino Group: The resulting compound is further reacted with thiourea to form the carbamothioylamino group.

    Final Coupling with Benzoic Acid: The final step involves coupling the intermediate with benzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[[2,2,2-Trichloro-1-[(3-methoxybenzoyl)amino]ethyl]carbamothioylamino]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the trichloromethyl and methoxybenzoyl groups, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[[2,2,2-Trichloro-1-[(3-methoxybenzoyl)amino]ethyl]carbamothioylamino]benzoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[[2,2,2-Trichloro-1-[(3-methoxybenzoyl)amino]ethyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[({2,2,2-trichloro-1-[(2-methoxybenzoyl)amino]ethyl}amino)carbamothioyl]amino}benzoate
  • Ethyl 2-{[({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

4-[[2,2,2-Trichloro-1-[(3-methoxybenzoyl)amino]ethyl]carbamothioylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[[2,2,2-trichloro-1-[(3-methoxybenzoyl)amino]ethyl]carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl3N3O4S/c1-28-13-4-2-3-11(9-13)14(25)23-16(18(19,20)21)24-17(29)22-12-7-5-10(6-8-12)15(26)27/h2-9,16H,1H3,(H,23,25)(H,26,27)(H2,22,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBGGQRNOSEUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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